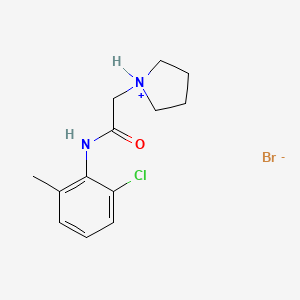
N,N'-Bis(dichloroacetyl)-N,N'-diethyl-1,6-hexanediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-dichloro-N-[6-[(2,2-dichloroacetyl)-ethylamino]hexyl]-N-ethylacetamide is a synthetic organic compound with the molecular formula C14H24Cl4N2O2. It is characterized by the presence of multiple chloro groups and an acetamide functional group. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dichloro-N-[6-[(2,2-dichloroacetyl)-ethylamino]hexyl]-N-ethylacetamide typically involves the reaction of 2,2-dichloroacetyl chloride with N-ethylhexylamine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The production is carried out in cleanroom environments to meet stringent quality standards.
Chemical Reactions Analysis
Types of Reactions
2,2-dichloro-N-[6-[(2,2-dichloroacetyl)-ethylamino]hexyl]-N-ethylacetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: The acetamide group can be hydrolyzed to form corresponding acids and amines.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids or bases for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the acetamide group yields corresponding carboxylic acids and amines, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2,2-dichloro-N-[6-[(2,2-dichloroacetyl)-ethylamino]hexyl]-N-ethylacetamide is used in a wide range of scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Medicine: As a potential therapeutic agent due to its unique chemical properties.
Industry: In the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,2-dichloro-N-[6-[(2,2-dichloroacetyl)-ethylamino]hexyl]-N-ethylacetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It can also interact with proteins and other biomolecules, affecting their function and stability. The exact pathways and targets depend on the specific application and conditions.
Comparison with Similar Compounds
Similar Compounds
- 2,2-dichloro-N-[6-[(2,2-dichloroacetyl)amino]hexyl]acetamide
- 2,2-dichloro-N-[6-[(2,2-dichloroacetyl)-methylamino]hexyl]-N-methylacetamide
Uniqueness
2,2-dichloro-N-[6-[(2,2-dichloroacetyl)-ethylamino]hexyl]-N-ethylacetamide is unique due to its specific combination of chloro groups and acetamide functionality. This combination imparts distinct chemical properties, making it suitable for various applications that similar compounds may not be able to achieve.
Properties
CAS No. |
3613-89-6 |
|---|---|
Molecular Formula |
C14H24Cl4N2O2 |
Molecular Weight |
394.2 g/mol |
IUPAC Name |
2,2-dichloro-N-[6-[(2,2-dichloroacetyl)-ethylamino]hexyl]-N-ethylacetamide |
InChI |
InChI=1S/C14H24Cl4N2O2/c1-3-19(13(21)11(15)16)9-7-5-6-8-10-20(4-2)14(22)12(17)18/h11-12H,3-10H2,1-2H3 |
InChI Key |
IFMHJVAKBSKZFN-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCCCCCN(CC)C(=O)C(Cl)Cl)C(=O)C(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(trifluoromethyl)phenyl]quinoline-4-carboxylic Acid](/img/structure/B13743346.png)

![Acetamide, N-[3-[bis(phenylmethyl)amino]-4-methoxyphenyl]-](/img/structure/B13743353.png)





![2-[(3-chloro-2-methylphenyl)carbamoyloxy]ethyl-diethylazanium;chloride](/img/structure/B13743389.png)
![3-{[7-(butanoyloxy)-6-chloro-2-oxo-2H-chromen-3-yl]formamido}propanoic acid](/img/structure/B13743403.png)
![L-Phenylalanine,4-[(1,1-dimethylethyl)thio]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-](/img/structure/B13743420.png)



